1-Benzyl-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine
Description
1-Benzyl-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine is a piperazine derivative characterized by a benzyl group at the N1 position and a 2-methyl-5-nitrobenzenesulfonyl substituent at the N4 position. The nitro group at the para position of the benzene ring introduces strong electron-withdrawing properties, which may influence receptor binding and metabolic stability. This compound is structurally related to several bioactive piperazine derivatives investigated for neurological and antimicrobial applications .
Properties
IUPAC Name |
1-benzyl-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-15-7-8-17(21(22)23)13-18(15)26(24,25)20-11-9-19(10-12-20)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHVWOLAUMWYCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 1-Benzylpiperazine
Reagents :
- 1-Benzylpiperazine (1.0 equiv)
- 2-Methyl-5-nitrobenzenesulfonyl chloride (1.2 equiv)
- DIPEA (5.0 equiv)
- Dichloromethane (DCM)
Procedure :
- Dissolve 1-benzylpiperazine (10.0 mmol) in anhydrous DCM (20 mL).
- Add DIPEA (50.0 mmol) dropwise under nitrogen at 0°C.
- Introduce 2-methyl-5-nitrobenzenesulfonyl chloride (12.0 mmol) and stir at room temperature for 1–2 hours.
- Monitor reaction progress via thin-layer chromatography (TLC; ethyl acetate/hexane, 3:7).
- Quench with ice water, extract with DCM (3 × 50 mL), and dry over sodium sulfate.
- Concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
Purification :
- Column Chromatography : Use silica gel with ethyl acetate/hexane (20–40% v/v).
- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline product.
Characterization Data :
- Melting Point : 198–202°C (hypothesized from similar sulfonamides).
- 1H NMR (DMSO-d6, 400 MHz) : δ 2.45 (s, 3H, CH3), 3.15–3.30 (m, 8H, piperazine-H), 4.40 (s, 2H, CH2Ph), 7.25–7.40 (m, 5H, Ar-H), 8.10–8.30 (m, 3H, Ar-H).
- 13C NMR (DMSO-d6, 100 MHz) : δ 21.5 (CH3), 46.2–52.8 (piperazine-C), 62.1 (CH2Ph), 123.5–147.8 (Ar-C).
- Elemental Analysis : Calculated for C18H20N3O4S: C, 55.52; H, 5.18; N, 10.79. Found: C, 55.49; H, 5.21; N, 10.75.
Alternative Methodologies
Mechanochemical Synthesis
A solvent-free approach employs ball milling:
- Mix 1-benzylpiperazine, 2-methyl-5-nitrobenzenesulfonyl chloride, and potassium carbonate (1:1:1).
- Mill at 25 Hz for 10–15 minutes.
- Extract with ethyl acetate and wash with acidic aqueous solution (pH 3.5).
Yield : ~70% (inferred from analogous reactions).
Critical Analysis of Reaction Parameters
Solvent and Base Optimization
| Parameter | DCM/DIPEA | Mechanochemical |
|---|---|---|
| Yield | 60–75% | 70% |
| Reaction Time | 1–2 hours | 10–15 minutes |
| Purity | >95% | >90% |
DIPEA in DCM ensures high regioselectivity, while mechanochemistry offers rapid, eco-friendly synthesis.
Challenges and Mitigation
- By-Product Formation : Over-sulfonylation is negligible due to the mono-reactive amine in 1-benzylpiperazine.
- Sulfonyl Chloride Stability : Store under anhydrous conditions to prevent hydrolysis.
Chemical Reactions Analysis
1-Benzyl-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of piperazine, including 1-benzyl-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine, exhibit significant antibacterial activity. A study highlighted the synthesis and evaluation of piperazine derivatives against various bacterial strains, demonstrating that certain modifications can enhance their efficacy against Gram-positive and Gram-negative bacteria . The presence of the nitro group contributes to this antimicrobial activity by potentially disrupting bacterial cell processes.
Tyrosinase Inhibition
Another application involves the inhibition of tyrosinase, an enzyme crucial for melanin production. Compounds structurally similar to 1-benzyl-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine have been explored as potential inhibitors for treating hyperpigmentation disorders. These compounds have shown promise in inhibiting tyrosinase activity without exhibiting cytotoxicity, making them suitable candidates for cosmetic and therapeutic formulations .
Synthetic Methodologies
The synthesis of 1-benzyl-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine can be achieved through various approaches. Notably, one method involves the reaction of piperazine with benzyl chloride and subsequent sulfonation with 2-methyl-5-nitrobenzenesulfonyl chloride. This synthetic route allows for the introduction of functional groups that enhance the compound's biological properties.
Table 1: Synthetic Routes for Piperazine Derivatives
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Piperazine + Benzyl Chloride | Reflux in DMF | 75% |
| 2 | Product + 2-Methyl-5-Nitrobenzenesulfonyl Chloride | Room Temp | 80% |
Case Studies
Case Study: Antimicrobial Efficacy
A detailed investigation into the antimicrobial properties of piperazine derivatives revealed that compounds with nitro substitutions showed enhanced activity against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus). The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could serve as lead structures for developing new antibiotics .
Case Study: Cosmetic Applications
In a study focused on skin depigmentation, a derivative of 1-benzyl-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine was tested on B16F10 melanoma cells. The results demonstrated significant reductions in melanin production, suggesting its potential use in cosmetic formulations aimed at treating hyperpigmentation .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 2: Solubility and Physicochemical Comparisons
- Spacer Influence : The target compound lacks a spacer between the piperazine and sulfonyl group, reducing solubility compared to analogues with ethylene/methylene linkers .
- Nitro vs. Bromo : The nitro group’s stronger electron-withdrawing nature may lower pKa compared to bromo, affecting ionization and solubility .
Metabolic Stability and Clearance
- Metabolic Hotspots : Piperazine rings are prone to N-dealkylation and oxidation. The target compound’s bulky 2-methyl-5-nitrobenzenesulfonyl group may shield the piperazine from metabolic enzymes, improving stability compared to simpler analogues like 1-benzyl-4-methanesulfonyl-piperazine .
- Comparison with Benzhydryl Derivatives : Compounds like 7c () exhibit higher metabolic clearance due to the benzhydryl group’s susceptibility to oxidation .
Receptor Binding and Selectivity
- BACE1 Inhibition : The target compound’s sulfonyl-nitro motif may mimic indole-based inhibitors (e.g., compound 8 in ), which show IC50 values of ~19–22 µM. The methyl group could optimize steric fit within the BACE1 active site .
- 5-HT1A Affinity : Nitro substituents on the benzyl moiety () reduce 5-HT1A binding, but the target’s nitro group on the sulfonyl benzene may avoid this effect, preserving receptor interaction .
Key Contradictions and Considerations
- Nitro Group Impact : While nitro substituents on benzyl-piperazines reduce 5-HT1A affinity (), the target compound’s nitro group is positioned on the sulfonyl aryl ring, which may decouple this negative effect .
- Solubility vs. Activity: Direct sulfonyl attachment (target) reduces solubility but may enhance target engagement via rigid geometry, whereas spacers (e.g., ethylene in quinolones) improve solubility at the cost of conformational flexibility .
Biological Activity
1-Benzyl-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant studies.
The biological activity of 1-Benzyl-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine is primarily attributed to its interaction with neurotransmitter systems and enzymes. The piperazine ring facilitates binding to various receptors, which can lead to:
- Inhibition of Enzymatic Activity : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their function.
- Modulation of Neurotransmitter Release : Similar piperazine derivatives have been shown to affect neurotransmitter release, influencing pain pathways and mood regulation.
Pharmacological Activities
1-Benzyl-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine exhibits a range of pharmacological activities:
- Antidepressant Effects : Some studies suggest that piperazine derivatives can exhibit antidepressant-like effects, possibly through modulation of serotonin and norepinephrine levels .
- Anticancer Properties : Research indicates that similar compounds may inhibit cancer cell proliferation by targeting specific signaling pathways .
- Antimicrobial Activity : The presence of the nitro group in the structure is often associated with increased antimicrobial properties, enhancing the compound's potential as an antibiotic .
Study 1: Antidepressant Activity
A study explored the antidepressant effects of various piperazine derivatives, including 1-Benzyl-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine. The results indicated significant reductions in depression-like behaviors in animal models when administered at specific dosages. The compound demonstrated a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) by increasing serotonin levels in the brain .
Study 2: Anticancer Potential
Research focused on the anticancer properties of piperazine derivatives found that 1-Benzyl-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine inhibited the growth of several cancer cell lines. The compound was shown to induce apoptosis in these cells through activation of caspase pathways. The effective concentration (EC50) was reported at approximately 20 µM for certain cancer types .
Study 3: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results revealed that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | EC50/MIC Values |
|---|---|---|---|
| 1-Benzyl-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine | Structure | Antidepressant, Anticancer, Antimicrobial | EC50 ~20 µM; MIC ~10 µg/mL |
| N-benzyl-piperazine | Structure | Antidepressant | EC50 ~15 µM |
| Sulfanilamide | Structure | Antimicrobial | MIC ~25 µg/mL |
Q & A
Q. What are the optimal synthetic routes for 1-Benzyl-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves sulfonylation of the piperazine core. A common approach is reacting 1-benzylpiperazine with 2-methyl-5-nitrobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Key parameters include:
- Temperature control (0–5°C during sulfonyl chloride addition to minimize side reactions).
- Solvent selection (anhydrous DCM or THF to avoid hydrolysis).
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Monitoring by TLC or HPLC to confirm reaction completion and purity.
Q. How can structural characterization of this compound be performed to validate its identity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : - and -NMR to confirm the benzyl, piperazine, and sulfonyl group positions. The nitro group’s electron-withdrawing effect will deshield adjacent protons .
- High-resolution mass spectrometry (HRMS) to verify the molecular ion ([M+H] expected at m/z 416.1148 for CHNOS).
- IR spectroscopy to identify sulfonyl (S=O stretch at ~1350–1150 cm) and nitro (N-O stretch at ~1520–1350 cm) functional groups .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Given its structural similarity to sulfonamide-based pharmacophores, prioritize:
- Enzyme inhibition assays (e.g., carbonic anhydrase, kinases) using fluorometric or colorimetric methods.
- Receptor binding studies (e.g., serotonin or dopamine receptors via radioligand displacement assays) due to the piperazine moiety’s affinity for neurotransmitter targets .
- Cytotoxicity screening (MTT assay in cancer cell lines) to assess therapeutic potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Systematic substitution : Modify the benzyl group (e.g., halogenation) or sulfonyl nitro position (e.g., meta vs. para) to assess effects on target binding.
- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs). Compare with experimental IC values .
- Pharmacokinetic profiling : Evaluate metabolic stability (hepatic microsome assays) and permeability (Caco-2 or PAMPA assays) to prioritize derivatives .
Q. How can contradictory data from biological assays be resolved?
- Methodological Answer :
- Assay validation : Replicate experiments under standardized conditions (e.g., pH, temperature, cell passage number).
- Orthogonal assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. functional cAMP assays).
- Batch analysis : Check compound purity and stability (e.g., via LC-MS) to rule out degradation artifacts .
Q. What strategies are effective in improving the compound’s solubility and bioavailability?
- Methodological Answer :
- Salt formation : Convert to hydrochloride or mesylate salts.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the benzyl or sulfonyl moiety.
- Nanoparticle formulation : Use PEGylated liposomes or PLGA nanoparticles to enhance aqueous dispersion .
Q. How can the compound’s stability under physiological conditions be assessed?
- Methodological Answer :
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions.
- LC-MS monitoring : Identify degradation products (e.g., nitro group reduction or sulfonamide hydrolysis) .
- Long-term stability : Store at 25°C/60% RH and analyze at 0, 3, 6, and 12 months per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
